

# A Comparative Guide to the X-ray Crystal Structures of Pyridazine Derivatives

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## Compound of Interest

Compound Name: 3,4,6-Trichloropyridazine

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This guide provides a comparative analysis of the X-ray crystal structures of several pyridazine derivatives, offering insights into their molecular geometries and intermolecular interactions. While the specific crystal structure of **3,4,6-trichloropyridazine** is not readily available in the reviewed literature, this guide leverages data from closely related substituted pyridazine compounds to provide a valuable comparative framework. Understanding the crystallographic properties of these molecules is crucial for structure-based drug design and the development of novel materials.

## Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of pyridazine derivatives, allowing for a direct comparison of their solid-state structures. These parameters, including the crystal system, space group, and unit cell dimensions, dictate the packing of molecules in the crystal lattice and influence the material's bulk properties.

Compound Name	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	$\alpha$ (°)	$\beta$ (°)	$\gamma$ (°)	Ref.
Substituted 1,2,4-Triazole [4',3': 2,3]pyridazine [4,5-b]indole (Compound 3)	Triclinic	P-1	5.9308 (2)	10.969 5(3)	14.796 6(4)	100.50 10(10)	98.618 0(10)	103.81 80(10)	[1]
4-amino-5-indolyl -1,2,4-triazole-3-thione (Compound 1, Precursor)	Monoclinic	P21	6.2351 0(10)	26.015 6(4)	12.486 4(2)	90	93.243 (2)	90	[1]
2-{4-[(2-chlorophenyl)methyl]-3-	Monoclinic	P21/c	Not stated	Not stated	Not stated	Not stated	Not stated	Not stated	[2]

methyl

-6-

oxopyr

idazin-

1-yl}-

N-

phenyl

aceta

mide

catena

-

poly[c

obalt(II

)-di-μ-

chlorid

o-μ-

pyrida

zine-

κ<sup>2</sup> N

1:N 2]

Orthor

hombi

c

Immm

3.6109  
(4)13.111  
(2)3.6841  
(5)

90

90

90

[\[3\]](#)

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6- ((E)-2- {4-[2- (4- chloro phenyl )]-2- oxoeth oxy]ph enyl}et henyl)- 4,5- dihydr opyrid azin- 3(2H)- one	Monoc linic	P21/c	11.23( 19)	Not stated	Not stated	Not stated	Not stated	Not stated	[4]
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## Experimental Protocols

The determination of the X-ray crystal structures for the compounds listed above generally follows a standardized procedure. Below is a detailed methodology representative of the experiments cited.

### Single-Crystal X-ray Diffraction Methodology

- **Crystal Growth:** Single crystals of the target compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., methanol, ethanol).
- **Crystal Mounting:** A suitable crystal is selected and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer equipped with a suitable radiation source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector. A series of diffraction images

are collected as the crystal is rotated.

- **Data Processing:** The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental data to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model.<sup>[5]</sup>
- **Data Analysis and Visualization:** The final refined structure is analyzed to determine bond lengths, bond angles, and intermolecular interactions. Software is used to visualize the crystal structure and to perform analyses such as Hirshfeld surface analysis to investigate intermolecular contacts.<sup>[1][2][4]</sup>

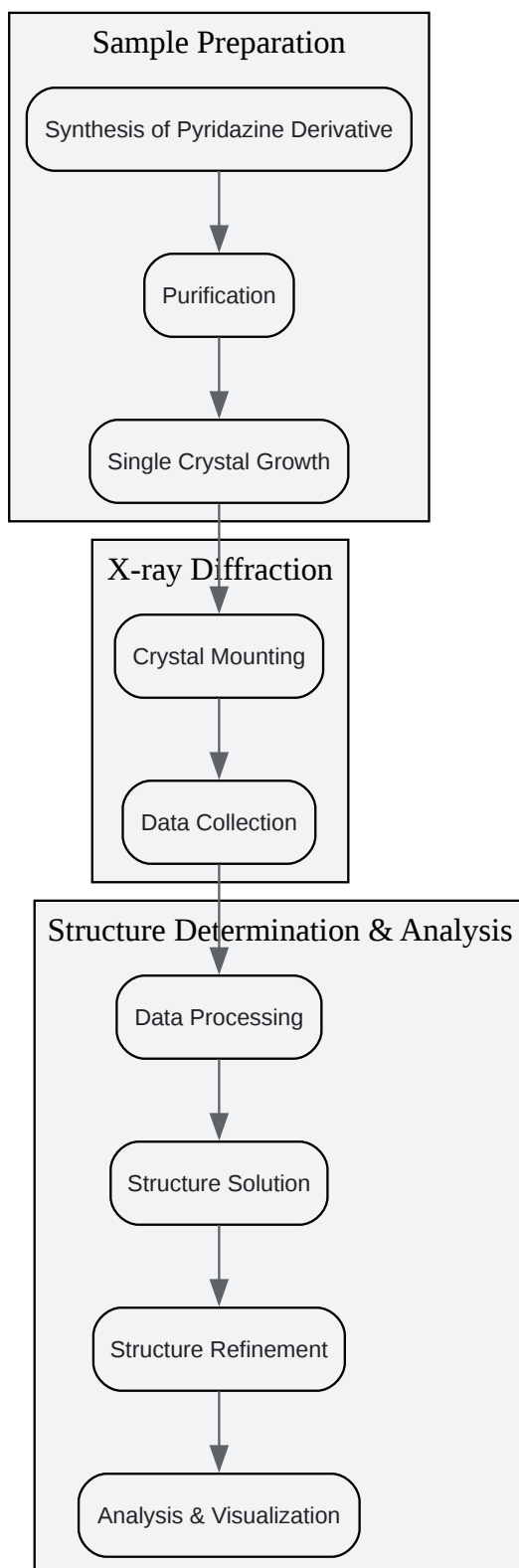
## Intermolecular Interactions and Crystal Packing

The packing of pyridazine derivatives in the solid state is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.

For the substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the dominant intermolecular contacts are H $\cdots$ H, H $\cdots$ C, N $\cdots$ H, and Br $\cdots$ H interactions.<sup>[1]</sup> In the case of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide, the crystal structure is characterized by N—H $\cdots$ O hydrogen bonds and  $\pi$ -stacking interactions, which form helical chains of molecules.<sup>[2]</sup> Similarly, the crystal structure of 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one features molecules linked by pairs of N—H $\cdots$ O bonds into centrosymmetric dimers.<sup>[4]</sup> These non-covalent interactions are critical in determining the overall crystal packing and influencing the physicochemical properties of the compounds.

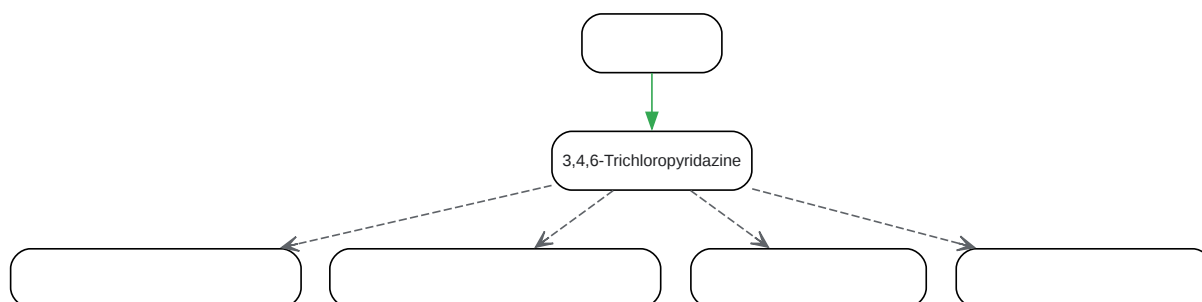
## Visualizations

The following diagrams illustrate a typical experimental workflow for X-ray crystallography and the logical relationship between a parent pyridazine core and its derivatives.



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Caption: Experimental workflow for X-ray crystal structure determination.



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